3-(Benzenesulfonyl)propan-1-amine
Overview
Description
3-(Benzenesulfonyl)propan-1-amine is an organic compound characterized by a benzene ring attached to a sulfonyl group (SO2) and a propylamine chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
From Benzenesulfonyl Chloride: One common synthetic route involves the reaction of benzenesulfonyl chloride with 1-aminopropane in the presence of a base such as triethylamine. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of this compound.
From Benzenesulfonic Acid: Another method involves the conversion of benzenesulfonic acid to its corresponding sulfonyl chloride, followed by reaction with 1-aminopropane.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, resulting in compounds with different chemical properties.
Substitution: The amine group in the compound can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.
Reduction Products: Sulfides and other reduced derivatives.
Substitution Products: A wide range of functionalized derivatives depending on the substituent used.
Scientific Research Applications
3-(Benzenesulfonyl)propan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(benzenesulfonyl)propan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the amine group, making it more reactive towards nucleophiles.
Toluenesulfonyl Chloride: A methylated version of benzenesulfonyl chloride, often used in similar applications.
4-Bromobenzenesulfonyl Chloride: Contains a bromine atom on the benzene ring, altering its reactivity and applications.
Uniqueness: 3-(Benzenesulfonyl)propan-1-amine is unique due to its combination of the sulfonyl group and the amine group, which allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNFGRIDWGVTNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98510-52-2 | |
Record name | 3-(Phenylsulfonyl)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98510-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(benzenesulfonyl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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